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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B1587203

In modern pharmaceutical development, the journey from a promising lead compound to a
market-approved drug is one of meticulous characterization and optimization. Chiral building
blocks, such as (R)-2-(4-Methoxyphenyl)pyrrolidine, are foundational to this process. The
pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
biologically active compounds.[1] The specific enantiomer, in this case, the (R)-isomer, is often
solely responsible for the desired therapeutic effect. Consequently, the precise and thorough
characterization of its physical properties is not merely an academic exercise; it is a critical
component of quality control, process chemistry, and regulatory compliance. This guide
provides an in-depth analysis of the known physical and spectroscopic properties of (R)-2-(4-
Methoxyphenyl)pyrrolidine, establishes robust protocols for their measurement, and explains
the scientific rationale behind each characterization technique.

Core Physicochemical Characteristics

The fundamental physical constants of a compound provide an immediate snapshot of its
identity, purity, and expected behavior in various environments. While (R)-2-(4-
Methoxyphenyl)pyrrolidine is a valuable research chemical, it is noteworthy that some of its
key experimental physical properties, such as specific rotation and melting point, are not widely
reported in publicly accessible literature. This guide consolidates known data and provides
expert interpretation where experimental values are not available.
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Property Value | Description Source

Molecular Formula C11H1sNO [2]

Molecular Weight 177.24 g/mol [2]

Exact Mass 177.115364 g/mol [3]
Colorless liquid (reported for

Appearance [1]
the racemate)

_ _ < 25 °C (inferred from liquid

Melting Point

state at RT)
N ) No experimental data
Boiling Point

available.

Specific Optical Rotation

No experimental data
available. The (R)-

configuration is determined by

its synthetic pathway or chiral

separation.

Inferred to be soluble in

common organic solvents

Solubility (e.g., Methanol, Chloroform,
DMSO) and sparingly soluble
in water.
CAS Number 74190-66-2 (Racemic mixture) [2]

Analysis of Core Properties

o Appearance & Melting Point: The racemic mixture is described as a colorless liquid, which
logically implies that the melting point of the pure enantiomer is also below ambient room
temperature.[1] For many chiral compounds, the racemate can have a different melting point
than the pure enantiomers, but a liquid state for the racemate strongly suggests a low
melting point for the individual isomers.

» Boiling Point: The absence of an experimentally determined boiling point is common for
complex organic molecules that may be prone to decomposition at high temperatures.
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Purification is typically achieved via column chromatography rather than distillation.

o Solubility: The structure, featuring a polar secondary amine and a largely nonpolar aromatic
ring with an ether group, predicts good solubility in moderately polar to nonpolar organic
solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a
donor, but the overall hydrophobic character of the molecule limits its miscibility with water.

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous
fingerprint of a molecule's structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming its molecular weight and offering clues to its structure.

o Expected lonization: In its GC-MS analysis, (R)-2-(4-Methoxyphenyl)pyrrolidine is
expected to show a prominent molecular ion peak (M*) at m/z = 177.1154.[3]

o Key Fragmentation Pattern: A characteristic and often dominant fragment would result from
the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the CaHsN portion
and stabilization of the benzylic cation, or fragmentation of the pyrrolidine ring itself. The
methoxyphenyl moiety is a stable fragment.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific wavenumbers. An experimental FTIR spectrum is
available for this compound.[3]

e N-H Stretch: A moderate, single peak is expected in the region of 3300-3500 cm™1,
characteristic of a secondary amine.

o C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches from the pyrrolidine ring will be observed just below 3000 cm~1 (typically 2850-
2960 cm™1),
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e Aromatic C=C Bends: Peaks in the 1600-1450 cm~! region are indicative of the benzene
ring.

e C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CHs) is
expected around 1240-1260 cm~1 (asymmetric stretch) and 1030-1050 cm~1 (symmetric
stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not publicly cataloged, the expected *H and 3C NMR spectra
can be reliably predicted based on the molecular structure. This predictive analysis is a crucial
skill in compound verification.

Expected *H NMR Spectrum (in CDClIs, ~400 MHz):

o Aromatic Protons (& 6.8-7.3 ppm): The 4-substituted benzene ring will show a classic AA'BB'
system. Two doublets are expected: one for the two protons ortho to the methoxy group
(approx. 6 6.8-6.9 ppm) and another for the two protons ortho to the pyrrolidine ring (approx.
0 7.1-7.2 ppm).

» Benzylic Proton (& ~4.1 ppm): The single proton on the carbon attached to both the aromatic
ring and the nitrogen (C2 of the pyrrolidine) would appear as a triplet or multiplet due to
coupling with the adjacent CHz group.

o Methoxy Protons (& ~3.8 ppm): The three protons of the -OCHs group will appear as a sharp
singlet.

o Pyrrolidine Protons (4 1.7-3.2 ppm): The remaining six protons on the pyrrolidine ring will
appear as complex multiplets in the aliphatic region. The two protons on the carbon adjacent
to the nitrogen (C5) will be the most downfield (& ~3.0-3.2 ppm).

e Amine Proton (6 ~1.5-2.5 ppm): The N-H proton will appear as a broad singlet and its
chemical shift can be variable depending on concentration and solvent.

Expected 13C NMR Spectrum (in CDCls, ~100 MHz):
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e Aromatic Carbons (& 114-159 ppm): Six signals are expected. The carbon attached to the
methoxy group will be the most downfield (& ~158-159 ppm). The carbon attached to the
pyrrolidine ring will be around & ~135-140 ppm. The other four carbons will appear between
0 114-128 ppm.

e Benzylic Carbon (& ~60-65 ppm): The C2 carbon of the pyrrolidine ring.
o Methoxy Carbon (& ~55 ppm): The -OCHs carbon.

e Pyrrolidine Carbons (6 ~25-55 ppm): The remaining three aliphatic carbons of the pyrrolidine
ring.

Authoritative Experimental Protocols

The trustworthiness of physical property data relies entirely on the validity of the experimental
method. The following protocols describe self-validating systems for determining key chiral and
purity-indicating properties.

Protocol: Determination of Specific Optical Rotation

Causality: Specific rotation is an intensive property unique to a chiral molecule. Its
measurement is the definitive experimental proof of enantiomeric identity and is crucial for
confirming the success of an asymmetric synthesis or chiral separation. The value depends on
temperature, wavelength, solvent, and concentration, which must be rigorously controlled.

Methodology:

e Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and
allow them to warm up for at least 30 minutes to ensure stable output.

e Sample Preparation:

o Accurately weigh approximately 100 mg of (R)-2-(4-Methoxyphenyl)pyrrolidine
(designated as m).

o Quantitatively transfer the sample to a 10.00 mL volumetric flask.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1587203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve the sample in and dilute to the mark with spectrophotometric grade methanol.
This gives a precise concentration (c) in g/100 mL.

e Blank Measurement:
o Filla 1.0 dm polarimeter cell (I) with the pure solvent (methanol).
o Ensure no air bubbles are present in the light path.

o Place the cell in the polarimeter and record the blank rotation. This value should be near
zero. Calibrate the instrument to zero if necessary.

e Sample Measurement:

o Rinse the polarimeter cell with a small amount of the prepared sample solution and
discard the rinsing.

o Fill the cell with the sample solution, again ensuring no air bubbles.

o Place the cell in the instrument and record the observed rotation (). Take at least five
readings and calculate the average.

o Calculation: Calculate the specific rotation [a] using the formula: [a]'A = (100 x a) / (I x c)

o Where T = temperature (°C), A = wavelength (hnm), a = observed rotation, | = path length
(dm), and ¢ = concentration (g/100mL).

e Reporting: Report the value including the sign (+ or -), temperature, wavelength,
concentration, and solvent. Example: [a]?°D = -XX.X (c 1.0, MeOH).

Workflow for Specific Rotation Measurement
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Caption: Workflow for determining specific optical rotation.

Protocol: Determination of Melting Point (Capillary
Method)

Causality: The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a
sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range.
Although this compound is reported as a liquid, this protocol is essential for characterizing solid
derivatives (e.g., salts) or for verifying purity if a solid form is isolated.

Methodology:

o Sample Preparation: Ensure the sample is anhydrous. If it is a solid, grind it into a fine,
uniform powder.

e Capillary Loading:
o Tap the open end of a capillary tube into the powdered sample to collect a small amount.

o Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long
glass tube, to pack the sample tightly into the bottom. The packed sample height should
be 2-3 mm.

e Instrument Setup:

o Place the loaded capillary tube into the heating block of a melting point apparatus.
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o Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the
expected melting point.

¢ Measurement:

o Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow
ramp rate is critical for accuracy.

o Observe the sample through the magnifying eyepiece.
o Record the temperature (T1) at which the first drop of liquid appears.
o Record the temperature (T2) at which the last trace of solid melts completely.

e Reporting: Report the melting point as a range from T to T2. For a pure compound, this
range should be narrow.

Workflow for Melting Point Determination
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Caption: Workflow for capillary melting point determination.
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Conclusion and Outlook

(R)-2-(4-Methoxyphenyl)pyrrolidine stands as a valuable chiral intermediate in
pharmaceutical research and development. This guide has synthesized the available data to
present a comprehensive profile of its physical properties. While core identifiers such as
molecular weight and spectroscopic fingerprints (MS, IR) are well-defined, it is evident that key
experimental data, particularly the specific optical rotation and melting point, are not commonly
reported in standard chemical literature.

The provided protocols for measuring these properties are robust, standards-based, and
designed to yield reliable, reproducible data. For any laboratory involved in the synthesis,
purification, or application of this compound, performing these characterizations is a matter of
fundamental scientific rigor. The predicted NMR data serves as a reliable benchmark for
chemists to confirm the identity of their material. Ultimately, a complete and experimentally
verified set of physical properties is indispensable for ensuring the quality, safety, and efficacy
of the advanced intermediates and active pharmaceutical ingredients derived from this
important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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